molecular formula C11H14F3NO2 B12077506 {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine

Cat. No.: B12077506
M. Wt: 249.23 g/mol
InChI Key: SLAXRSCJWHLDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is an organic compound that features a methoxy group, a trifluoroethoxy group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine typically involves multiple steps. One common approach is to start with the appropriate benzene derivative, such as 4-methoxybenzaldehyde. The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and trifluoroethoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-((2,2,2-trifluoroethoxy)methyl)benzaldehyde
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
  • 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole

Uniqueness

{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and trifluoroethoxy groups can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14F3NO2

Molecular Weight

249.23 g/mol

IUPAC Name

1-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]-N-methylmethanamine

InChI

InChI=1S/C11H14F3NO2/c1-15-6-8-3-4-9(16-2)10(5-8)17-7-11(12,13)14/h3-5,15H,6-7H2,1-2H3

InChI Key

SLAXRSCJWHLDEC-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)OC)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.